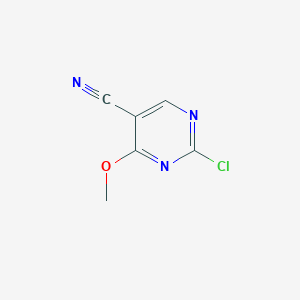
2-Chloro-4-methoxypyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-Chloro-4-methoxypyrimidine-5-carbonitrile is an organic compound that has attracted the interest of researchers for its remarkable chemical and biological properties. It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane .
Synthesis Analysis
The synthesis of 2-Chloro-4-methoxypyrimidine-5-carbonitrile involves the reaction of 2,4-dichloro-pyrimidine-5-carbonitrile with sodium methoxide solution in tetrahydrofuran . The reaction is stirred at room temperature for 30 minutes .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-methoxypyrimidine-5-carbonitrile is C6H4ClN3O. Its molecular weight is 169.57 g/mol . The InChI code is 1S/C6H4ClN3O/c1-11-5-4(2-8)3-9-6(7)10-5/h3H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-4-methoxypyrimidine-5-carbonitrile is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Protocols : 2-Chloro-4-methoxypyrimidine-5-carbonitrile has been used as a starting material in novel synthesis protocols. For instance, it has been transformed into 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, demonstrating its utility in creating pyridine derivatives with potential applications in various fields (Tranfić et al., 2011).
Structural Characterization : The compound's structure has been a subject of interest, with studies using techniques like X-ray diffraction, spectroscopy, and other analytical methods. These studies provide insights into the compound's geometric parameters and interactions at a molecular level, useful for applications in material science and chemistry (Jukić et al., 2010).
Solubility and Thermodynamics
- Solubility Studies : Research on the solubility of 2-Chloro-4-methoxypyrimidine-5-carbonitrile in various organic solvents has been conducted, offering valuable data for its application in chemical processes and pharmaceutical formulation (Yao et al., 2017).
Chemical Reactions and Innovations
Chemical Reactivity : The compound's reactivity has been explored in the synthesis of diverse chemical structures. These studies have implications for developing new materials and pharmaceuticals (Farouk et al., 2021).
Innovative Synthesis : Techniques for efficient and cost-effective synthesis of derivatives of 2-Chloro-4-methoxypyrimidine-5-carbonitrile have been developed, facilitating its broader application in industry and research (Xiu-lian, 2009).
Corrosion Inhibition and Material Science
- Corrosion Inhibition : Studies have identified derivatives of 2-Chloro-4-methoxypyrimidine-5-carbonitrile as potential corrosion inhibitors. This has practical implications in material science, particularly in protecting metals against corrosion (Yadav et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity : Research has been conducted on the antimicrobial properties of derivatives of 2-Chloro-4-methoxypyrimidine-5-carbonitrile, highlighting its potential in developing new antimicrobial agents (Al-Abdullah et al., 2011).
Anti-inflammatory Potential : Derivatives have also been evaluated for their anti-inflammatory properties, suggesting possible applications in pharmaceuticals and medicine (Fahmy et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4-methoxypyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c1-11-5-4(2-8)3-9-6(7)10-5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGFAXAWUVBGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624838 | |
| Record name | 2-Chloro-4-methoxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxypyrimidine-5-carbonitrile | |
CAS RN |
1106295-93-5 | |
| Record name | 2-Chloro-4-methoxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Benzyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1370823.png)



![3-[(2-Fluorophenoxy)methyl]piperidine](/img/structure/B1370833.png)
![4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1370834.png)







